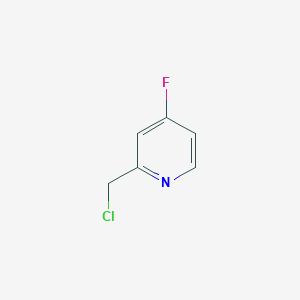![molecular formula C8H8ClNO B1509690 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide](/img/structure/B1509690.png)
2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide: is a chemical compound with the molecular formula C8H8ClN It is a derivative of cyclopenta[b]pyridine and is characterized by the presence of a chlorine atom and an oxide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide can be achieved through several methods. One common approach involves the direct oxidation of 2,3-cyclopentenopyridine analogues using manganese(II) triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant at 25°C in water. This method yields the desired compound with high efficiency and chemoselectivity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar oxidation reactions. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Mn(OTf)2 and t-BuOOH are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is involved in various chemical transformations.
Biology: In biological research, the compound is studied for its potential biological activities. It is used in the development of new drugs and therapeutic agents.
Medicine: In medicine, 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide is explored for its potential use as a drug intermediate. It is involved in the synthesis of pharmaceutical compounds with various therapeutic effects.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also used as a raw material in the formulation of various products.
Wirkmechanismus
The mechanism of action of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways.
Vergleich Mit ähnlichen Verbindungen
2,3-Cyclopentenopyridine: A precursor in the synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide.
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: An oxidized analogue of the compound.
4-Chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine: A structurally related compound with different functional groups.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both chlorine and oxide groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H8ClNO |
|---|---|
Molekulargewicht |
169.61 g/mol |
IUPAC-Name |
2-chloro-1-oxido-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium |
InChI |
InChI=1S/C8H8ClNO/c9-8-5-4-6-2-1-3-7(6)10(8)11/h4-5H,1-3H2 |
InChI-Schlüssel |
XWKAUCDKZPTNJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1)[N+](=C(C=C2)Cl)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Bromo-2-methylimidazo[1,2-a]pyridin-7-amine](/img/structure/B1509625.png)





![2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B1509643.png)




![2-methyl-3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B1509672.png)
